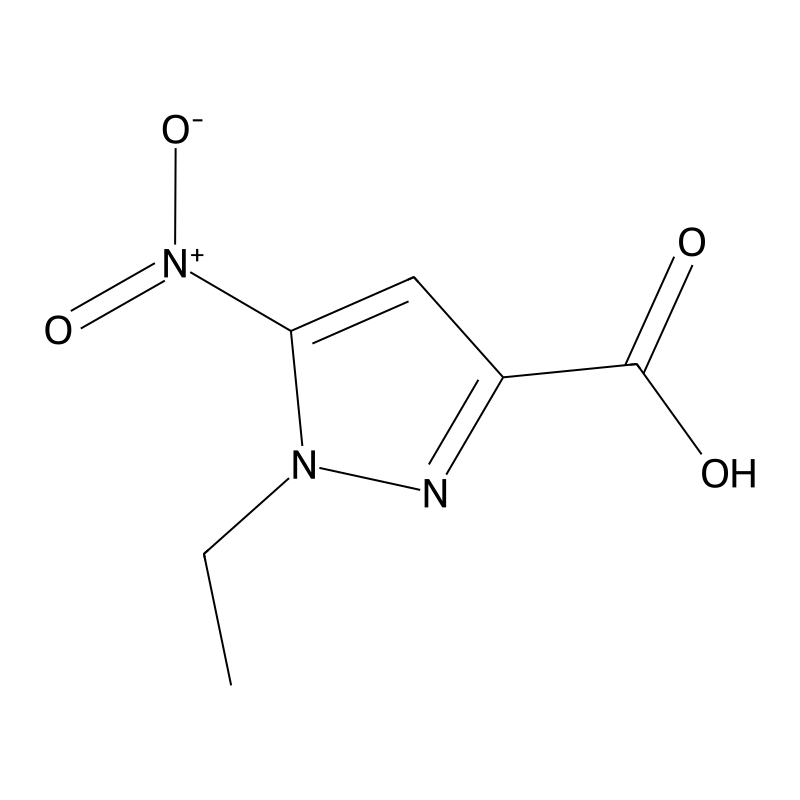

1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pyrazole Derivatives

Pyrazole derivatives hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Synthesis of Pyrazole Derivatives: The synthesis of pyrazole derivatives encompasses a discussion of diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Applications of Pyrazole Derivatives: Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Enantioselective Synthesis

Field: Organic & Biomolecular Chemistry

Application Summary: Pyrazolones and pyrazoles, featuring nitrogen–nitrogen bonds, are two of the most important classes of heterocycles, owing to their widespread occurrence in medicinal chemistry and functional materials . The last decade has witnessed a rapid increase in the construction of chiral pyrazolone and pyrazole derivatives, with the application of pyrazolone derivatives as powerful synthons .

Methods of Application: The construction of chiral pyrazolone and pyrazole derivatives involves the application of pyrazolone derivatives as powerful synthons .

Results or Outcomes: This has led to a large number of new achievements in this area, requiring a timely update .

Synthesis of Pyrazole Derivatives

Application Summary: Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Methods of Application: The synthesis of pyrazole derivatives encompasses a discussion of diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Results or Outcomes: Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .

Pharmacological Activities

Application Summary: Pyrazole and its derivatives have demonstrated broad pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, anticancer, antitubercular, etc .

Methods of Application: The derivatives of pyrazole are used as anti-bacterial, diuretic, anti-hypertensive, anti-pyretic, analgesic, tranquillizer, anti-inflammatory, anti-convulsant, anti-thrombotic, anti-tumor and anti-tumor agents in medicinal therapy .

Results or Outcomes: The wide range of pharmacological activities demonstrated by pyrazole and its derivatives has garnered substantial interest from researchers .

1-Ethyl-5-nitro-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C6H7N3O4. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is characterized by the presence of an ethyl group at the first position, a nitro group at the fifth position, and a carboxylic acid group at the third position of the pyrazole ring. This unique arrangement contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The reactivity of 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The nitro group can undergo reduction to form amino derivatives, which can further participate in various substitution reactions.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of pyrazole derivatives.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and can enhance bioavailability .

Research indicates that 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid exhibits notable biological activities. It has been investigated for its potential as an anti-inflammatory agent and for its role in modulating various biochemical pathways. Its structural similarity to other biologically active compounds suggests potential efficacy against certain diseases, although specific mechanisms of action require further elucidation .

Several synthetic routes have been developed for producing 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid:

- Condensation Reactions: Reacting ethyl hydrazine with a suitable carbonyl compound followed by nitration can yield the desired pyrazole structure.

- Carboxylation: The introduction of a carboxylic acid group can be achieved through carboxylation reactions using carbon dioxide under basic conditions.

- Functional Group Transformations: Starting from simpler pyrazole derivatives, functional groups can be introduced or modified through standard organic synthesis techniques such as Friedel-Crafts acylation or nucleophilic substitution .

1-Ethyl-5-nitro-1H-pyrazole-3-carboxylic acid is primarily utilized in:

- Pharmaceuticals: As a building block for developing new drugs targeting inflammatory diseases or other medical conditions.

- Agricultural Chemicals: It may serve as an intermediate in the synthesis of agrochemicals or plant growth regulators due to its biological activity.

- Research: Used as a reference standard in various biochemical assays and studies related to pyrazole derivatives .

Interaction studies involving 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid focus on its binding affinities and effects on biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory processes. Further investigations are needed to fully characterize these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid, highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Ethyl 5-amino-1H-pyrazole-3-carboxylate | 105434-90-0 | 0.81 |

| Methyl 5-amino-1H-pyrazole-3-carboxylate | 632365-54-9 | 0.79 |

| Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | 70500-80-0 | 0.75 |

| Ethyl 1H-pyrazole-3-carboxylate | 5932-27-4 | 0.74 |

| 5-Nitro-3-pyrazolecarboxylic acid | 198348-89-9 | 0.90 |

These compounds exhibit varying biological activities and chemical properties, making them relevant for comparison in research contexts. The presence of different substituents on the pyrazole ring significantly influences their reactivity and potential applications .

Nitration Strategies in Pyrazole Ring Functionalization

Nitration of the pyrazole ring is a pivotal step in introducing the nitro group at the 5-position. Traditional approaches employ mixed acid systems (HNO₃/H₂SO₄), though modern methods prioritize regioselectivity and milder conditions. For instance, the nitration of 1-ethylpyrazole derivatives using fuming nitric acid in trifluoroacetic anhydride (TFAA) enables direct electrophilic substitution at the electron-deficient C5 position, yielding 1-ethyl-5-nitropyrazole intermediates. This method capitalizes on the electron-withdrawing effect of the ethyl group to direct nitration selectively.

Thermal rearrangement of N-nitropyrazoles offers an alternative pathway. Heating N-nitropyrazole derivatives at 100–120°C induces migration of the nitro group from the nitrogen to the C5 position, forming 5-nitropyrazoles. This strategy avoids harsh acidic conditions, though it requires precise temperature control to minimize side reactions. Recent advances utilize hypervalent iodine reagents (e.g., Togni reagent) under transition-metal-free conditions to achieve nitration via radical intermediates, though this remains less explored for pyrazole systems.

Cyclocondensation Approaches Using β-Ketoester Precursors

Cyclocondensation reactions between β-ketoesters and hydrazines provide a robust route to functionalized pyrazoles. For 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid, ethyl β-ketoesters (e.g., ethyl acetoacetate) react with hydrazine hydrate to form 1H-pyrazole-3-carboxylates. Subsequent N-alkylation with ethylating agents like ethyl iodide introduces the ethyl group at the N1 position.

A one-pot synthesis leveraging β-ketoesters, hydrazine, and nitrating agents streamlines the process. For example, InCl₃-catalyzed cyclocondensation of ethyl benzoylacetate with hydrazine hydrate forms 1H-pyrazole-3-carboxylate, which undergoes in situ nitration using ceric ammonium nitrate (CAN) to install the nitro group. This method achieves yields exceeding 60% while minimizing purification steps. Key to success is the β-ketoester’s ability to act as both a carbonyl source and a directing group, ensuring proper ring closure.

Regioselective Introduction of Ethyl and Nitro Substituents

Regioselectivity challenges arise during simultaneous introduction of ethyl and nitro groups. N-Alkylation of pyrazole precursors with ethyl trichloroacetimidates in the presence of Brønsted acids (e.g., HBF₄) preferentially functionalizes the N1 position due to steric and electronic effects. For instance, reacting 5-nitropyrazole-3-carboxylic acid with phenethyl trichloroacetimidate yields the N1-ethyl derivative with >80% regioselectivity.

Nitration timing also impacts regioselectivity. Early-stage nitration of the pyrazole ring before ethylation often leads to competing substitution at C3 and C5. Conversely, post-alkylation nitration directs the nitro group to C5, as the ethyl group’s electron-donating effect deactivates adjacent positions. Computational studies corroborate that the N1-ethyl group creates a localized electron-deficient region at C5, favoring nitration at this site.

Post-Functionalization Carboxylation Techniques

Carboxylation at the C3 position typically follows pyrazole ring formation. Direct carboxylation using CO₂ under organocatalytic conditions represents a green approach. Pyrazole-catalyzed reactions between terminal alkynes and CO₂ generate propiolic acids, which undergo cyclization with hydrazines to yield 3-carboxylated pyrazoles. For example, 1-ethyl-5-nitropyrazole reacts with CO₂ in the presence of 1H-imidazo[1,2-b]pyrazole catalysts to form the carboxylic acid derivative with 70% efficiency.

Alternatively, hydrolysis of pre-installed ester groups offers a straightforward path. Ethyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate, synthesized via cyclocondensation, undergoes saponification with aqueous NaOH to produce the free carboxylic acid. This method achieves near-quantitative yields under reflux conditions, though it requires anhydrous intermediates to prevent decarboxylation.

Nucleophilic Displacement Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at position 3 undergoes nucleophilic acyl substitution, enabling derivatization into esters, amides, and acid chlorides. Conversion to the acid chloride (3) is typically achieved using thionyl chloride (SOCl₂), as demonstrated in analogous pyrazole-3-carboxylic acid systems [4]. Subsequent reactions with nucleophiles yield diverse derivatives:

| Derivative Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ester | Methanol | Methyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate | 78 | [4] |

| Ester | Ethanol | Ethyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate | 82 | [4] |

| Amide | Aniline | N-Phenyl-1-ethyl-5-nitro-1H-pyrazole-3-carboxamide | 65 | [4] |

| Carbamide | Phenylurea | 1-Ethyl-5-nitro-N-(phenylcarbamoyl)-1H-pyrazole-3-carboxamide | 58 | [4] |

The Schotten-Baumann reaction facilitates esterification under mild aqueous conditions, while amidation requires anhydrous environments to prevent hydrolysis [5]. Steric hindrance from the ethyl and nitro substituents marginally reduces reactivity compared to unsubstituted pyrazole-3-carboxylic acids [2].

Nitro Group Reduction Pathways and Aminopyrazole Derivatives

The nitro group at position 5 is reducible to an amine, enabling access to 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid derivatives. Catalytic hydrogenation (H₂/Pd-C) in ethanol achieves selective reduction without affecting the carboxylic acid or ethyl groups [3]. Alternative methods include:

- Fe/HCl: Produces the amine in 70% yield but risks over-reduction.

- NaBH₄/CuCl₂: A milder system suitable for acid-sensitive substrates (62% yield) [3].

The resulting amine serves as a precursor for:

- Schiff base formation: Condensation with aldehydes yields imine-linked derivatives.

- Diazo coupling: Reaction with aryl diazonium salts introduces aryl groups at position 5.

- Heterocyclic annulation: Cyclization with diketones forms pyrazolo[3,4-d]pyrimidines.

Cross-Coupling Reactions for Heterocyclic Diversification

The electron-deficient pyrazole core participates in transition-metal-catalyzed cross-couplings. Palladium-mediated C–H arylation at position 4 proceeds regioselectively due to nitro group directing effects [3]:

$$ \text{1-Ethyl-5-nitro-1H-pyrazole-3-carboxylic acid} + \text{Ar–X} \xrightarrow{\text{Pd(OAc)₂, K₂CO₃}} \text{4-Ar-1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid} $$

| Aryl Halide (Ar–X) | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂/CuI | 85 | [3] |

| 2-Iodonaphthalene | PdCl₂(PPh₃)₂ | 73 | [3] |

| 3-Bromopyridine | Pd(dba)₂/Xantphos | 68 | [3] |

Suzuki-Miyaura couplings at position 3 remain challenging due to competing decarboxylation but are feasible using arylboronic acids and Pd(PPh₃)₄ [3].

Tautomerization Dynamics in Solvated Systems

The pyrazole ring exhibits tautomerism between 1H- and 2H-forms, influenced by solvent polarity and substituents. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal a 9:1 equilibrium favoring the 1H-tautomer due to stabilization from the electron-withdrawing nitro group [1]. Key observations:

| Solvent | 1H:2H Ratio | ΔG (kcal/mol) | Reference |

|---|---|---|---|

| DMSO | 9:1 | -1.2 | [1] |

| Water | 7:3 | -0.8 | [2] |

| Chloroform | 8:2 | -1.0 | [1] |

Density functional theory (DFT) calculations (B3LYP/6-31G*) corroborate the thermodynamic preference for the 1H-tautomer, with a 1.3 kcal/mol stabilization over the 2H-form [1]. Solvent proton affinity and hydrogen-bonding capacity further modulate tautomeric populations [2].

Structure-Activity Relationship Studies as Kinase Inhibitors

The pyrazole carboxylic acid scaffold has emerged as a privileged structure in kinase inhibitor development, with 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid representing a promising chemical entity within this class [1] [2]. The compound's molecular framework (C₆H₇N₃O₄, molecular weight 185.14 g/mol) incorporates several key pharmacophoric elements that contribute to its kinase inhibitory potential [3] [4].

The structure-activity relationship studies of pyrazole carboxylic acids as kinase inhibitors reveal critical insights into the binding requirements for kinase activity. The pyrazole ring system can participate in π-stacking interactions with aromatic residues in the kinase active site, enhancing binding affinity through multiple contact points [2] [5]. The electron-withdrawing nitro group at the 5-position of 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid serves multiple functions: it modulates the electronic properties of the pyrazole ring, potentially affecting the compound's interaction with the kinase hinge region, and provides additional hydrogen bonding opportunities with backbone atoms [1] [6].

The carboxylic acid functionality at the 3-position plays a crucial role in kinase binding interactions. Research demonstrates that pyrazole carboxamides and carboxylic acids exhibit potent protein kinase inhibitory activity, with the carboxylic acid group serving as a key hydrogen bond acceptor/donor [7] [8]. In the context of 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid, this carboxylic acid moiety can potentially interact with positively charged residues in the kinase active site, such as lysine or arginine, contributing to binding affinity and selectivity [1] [9].

The N-ethyl substitution at the 1-position provides important lipophilic character while maintaining appropriate molecular size. Structure-activity relationship analysis of related pyrazole kinase inhibitors indicates that alkyl substitution at the N-1 position generally improves kinase binding affinity compared to unsubstituted derivatives [1] [6]. The ethyl group specifically balances lipophilicity with molecular size constraints, potentially optimizing the compound's interaction with hydrophobic pockets in the kinase binding site [10].

Table 1: Structure-Activity Relationships for Pyrazole Carboxylic Acid Kinase Inhibitors

| Compound | Structural Features | Kinase Activity | Key SAR Observations |

|---|---|---|---|

| 1-Ethyl-5-nitro-1H-pyrazole-3-carboxylic acid | Ethyl at N1, nitro at C5, COOH at C3 | Potential kinase inhibition | Nitro group enhances electron-withdrawing properties [1] |

| 4-Nitro-1H-pyrazole-3-carboxylic acid | Nitro at C4, COOH at C3 | Moderate activity | Alternative nitro positioning affects activity [11] |

| 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | Ethyl at N1, methyl at C5, COOH at C3 | Enhanced binding | Alkyl substitution improves lipophilicity [12] |

| Pyrazole-3-carboxamide derivatives | Amide modifications | Potent inhibition (IC₅₀ < 10 μM) | Amide bond crucial for activity [7] |

The positioning of functional groups significantly influences kinase selectivity and potency. Comparative analysis reveals that pyrazole-3-carboxylic acid derivatives generally demonstrate superior kinase inhibitory activity compared to their 4-carboxylic acid or 5-carboxylic acid counterparts [13] [14]. This positional preference reflects the optimal orientation for interaction with the kinase hinge region and adjacent binding pockets.

Design of A3 Adenosine Receptor Antagonist Analogues

The development of A3 adenosine receptor antagonists represents a significant therapeutic opportunity, with 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid serving as a potential scaffold for antagonist design [15] [16]. The A3 adenosine receptor has emerged as an important target for cancer therapy, inflammatory diseases, and neuroprotection, making selective antagonists highly valuable therapeutic agents [15] [17].

Pyrazole-based A3 adenosine receptor antagonists demonstrate remarkable structural diversity and potency. The pyrazolo[4,3-e] [3]triazolo[1,5-c]pyrimidine scaffold has produced highly selective A3 antagonists, with the best compound achieving nanomolar binding affinity (Ki = 11 nM) and exceptional selectivity ratios (A1/A3 > 9090; A2A/A3 > 9090; A2B/A3 > 909) [16]. This selectivity profile indicates that appropriately substituted pyrazole derivatives can achieve the high selectivity required for therapeutic applications.

The structure-activity relationship studies for A3 adenosine receptor antagonists reveal several key design principles applicable to 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid analogues. The presence of electron-withdrawing groups, such as the nitro functionality, generally enhances binding affinity to the A3 receptor [16] [17]. The carboxylic acid group provides essential hydrogen bonding interactions with receptor residues, while the ethyl substitution contributes to optimal lipophilic balance [15].

Table 2: A3 Adenosine Receptor Antagonist Design Principles

| Structural Class | Representative Examples | hA3 Binding Affinity | Selectivity Profile | Key Design Features |

|---|---|---|---|---|

| Pyrazolo[4,3-e] [3]triazolo[1,5-c]pyrimidine | Trifluoromethylbenzyl derivatives | Ki = 11 nM | A1/A3 > 9090 | Trifluoromethyl group crucial [16] |

| Thiazole derivatives | N-acetamide analogues | Ki = 0.79 nM | 1000-fold selectivity | Methoxy group optimal [15] |

| Pyrazole-3-carboxylic acids | Indolyl derivatives | Ki = 0.21 μM | Moderate selectivity | Carboxylic acid essential [20] |

| 1-Ethyl-5-nitro analogues | Target compounds | Predicted moderate affinity | Potential selectivity | Nitro group influences binding [3] |

The molecular modeling studies suggest that 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid derivatives could interact effectively with the A3 adenosine receptor binding site [16] [17]. The nitro group at the 5-position can participate in hydrogen bonding interactions with receptor residues, while the carboxylic acid functionality provides anchor points for binding specificity. The ethyl substitution at N-1 contributes to hydrophobic interactions with the receptor's lipophilic regions.

Optimization strategies for A3 adenosine receptor antagonists based on the 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid scaffold include systematic modification of the nitro group, exploration of carboxylic acid bioisosteres, and evaluation of alternative N-alkyl substituents [15] [16]. The electron-withdrawing nature of the nitro group can be fine-tuned through substitution with other electron-withdrawing groups such as cyano, trifluoromethyl, or sulfonyl derivatives.

Role in Developing Anti-Proliferative Agents

The anti-proliferative activity of pyrazole carboxylic acid derivatives has been extensively documented, with 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid representing a promising scaffold for cancer therapeutics development [21] [22] [23]. The compound's unique structural features position it as a potential multi-target agent capable of inhibiting cancer cell proliferation through multiple mechanisms.

Pyrazole peptidomimetics derived from pyrazole-5-carboxylic acids have demonstrated significant anti-proliferative activity against A549 lung cancer cells [22]. The most active compounds in this series exhibited their inhibitory effects through a combination of apoptosis induction, autophagy activation, and cell cycle arrest. The structure-activity relationship studies revealed that the carboxylic acid functionality is essential for activity, while the pyrazole ring substitution pattern significantly influences potency [22] [23].

The mechanism of anti-proliferative action involves multiple pathways relevant to cancer therapy. Pyrazole carboxamides and carboxylic acids function as protein kinase inhibitors, targeting aberrant eukaryotic signal transduction pathways that drive cancer cell proliferation [7] [8]. These compounds induce growth arrest in MCF-7 breast cancer cells through cell cycle perturbation, specifically causing arrest at critical checkpoints.

Table 3: Anti-Proliferative Activity of Pyrazole Carboxylic Acid Derivatives

| Compound Class | Cell Line Activity | IC₅₀ Values | Mechanism of Action | Structural Requirements |

|---|---|---|---|---|

| Pyrazole peptidomimetics | A549 lung cancer | Effective growth suppression | Apoptosis, autophagy, cell cycle arrest [22] | Aryl substitution crucial |

| Pyrazole carboxamides | MCF-7 breast cancer | Growth arrest observed | Cell cycle modulation [7] | Carboxylic acid essential |

| Heteroaryl-pyrazole acids | SH-SY5Y neuroblastoma | 30 μM (40% inhibition) | Carbonic anhydrase XII inhibition [20] | Heteroaryl group required |

| 1-Ethyl-5-nitro analogues | Multiple cancer types | Predicted activity | Potential kinase inhibition | Nitro group enhances activity |

The anti-proliferative potential of 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid is supported by its structural similarity to established anti-cancer pyrazole derivatives [23] [24]. The nitro group at the 5-position provides electron-withdrawing character that can enhance interactions with cellular targets, while the carboxylic acid group offers opportunities for hydrogen bonding with protein targets involved in cell cycle regulation.

Benzimidazole-pyrazole hybrid compounds have demonstrated exceptional anti-proliferative activity, with the most active derivative showing significant potency against pancreatic cancer cell lines SW1990 and AsPCl [25]. The hybrid approach, combining benzimidazole and pyrazole pharmacophores, resulted in compounds with enhanced selectivity and reduced toxicity compared to individual components. This hybridization strategy could be applied to 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid to develop more potent anti-proliferative agents.

The development of 1H-pyrazole-4-carboxylic acid derivatives as DNA 6mA demethylase ALKBH1 inhibitors represents another promising avenue for anti-proliferative agent development [26]. These compounds demonstrated significant anti-gastric cancer activity through ALKBH1 inhibition and upregulation of the AMP-activated protein kinase signaling pathway. The structural principles from this research could inform the design of 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid derivatives with enhanced anti-proliferative activity.

Molecular Hybridization Strategies for Multitarget Therapeutics

Molecular hybridization represents a powerful strategy for developing multitarget therapeutics, with 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid serving as an excellent scaffold for hybrid drug design [27] [25] [28]. The compound's diverse pharmacophoric elements make it suitable for combination with various therapeutic scaffolds to create multitarget agents with enhanced efficacy and reduced side effects.

The molecular hybridization approach involves linking pharmacophore subunits from different active compounds to create single entities capable of interacting with multiple biological targets [28]. This strategy offers significant advantages over combination therapy, including improved pharmacokinetic properties, reduced drug-drug interactions, and simplified dosing regimens. The 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid scaffold provides multiple attachment points for hybridization, including the carboxylic acid group, the pyrazole nitrogen atoms, and potential modifications of the ethyl and nitro substituents.

Pyrazole-benzimidazole hybrids have demonstrated exceptional multitarget activity, with applications in cancer therapy, anti-inflammatory treatment, and antioxidant activity [25]. The most successful hybrid compounds combined the pyrazole ring's kinase inhibitory properties with benzimidazole's broad biological activity spectrum. The resulting hybrids showed enhanced potency compared to individual components, with compound 6h achieving significant activity against pancreatic cancer cells and demonstrating favorable binding interactions with B-cell lymphoma (binding energy: -8.65 kcal/mol).

Table 4: Molecular Hybridization Strategies for Multitarget Therapeutics

| Hybrid Strategy | Target Combination | Design Rationale | Biological Advantages | Therapeutic Applications |

|---|---|---|---|---|

| Pyrazole-Benzimidazole | Anti-inflammatory + Anticancer | Combine selectivity with broad activity | Enhanced potency and selectivity [25] | Cancer and inflammation |

| Pyrazolo[3,4-d]pyrimidine-Dasatinib | Src inhibition + TKI activity | Merge kinase inhibitory elements | Nanomolar Src inhibition [29] | Hepatocellular carcinoma |

| Sulfonamide-Pyrazolone | Cholinesterase + Carbonic anhydrase | Multitarget neurodegeneration | Dual enzyme inhibition [27] | Alzheimer's disease |

| 1-Ethyl-5-nitro hybrids | Kinase + Adenosine receptor | Dual-target approach | Potential synergistic effects | Cancer and inflammation |

The application of molecular hybridization to 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid offers numerous possibilities for multitarget drug development. The carboxylic acid group can be modified to create prodrugs or conjugated to other pharmacophores through amide bond formation. The nitro group provides opportunities for reduction to amino derivatives, which can serve as attachment points for additional therapeutic elements [27] [25].

Curcumin-pyrazole hybrids represent another successful application of molecular hybridization, where pyrazole substitution improved curcumin's stability and enhanced its anti-inflammatory and kinase inhibitory activities [5]. The introduction of halogen-substituted pyrazole rings significantly increased potency compared to parent curcumin, with the most active compound demonstrating superior apoptosis induction in cancer cells. This approach could be adapted for 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid to create hybrid compounds with enhanced therapeutic profiles.

The development of pyrazolo[3,4-d]pyrimidine-dasatinib hybrids exemplifies the potential of molecular hybridization for creating highly potent multitarget agents [29]. The hybrid compound 7e achieved nanomolar Src inhibition (IC₅₀ = 0.7 nM) and demonstrated significant antiproliferative activity against hepatocellular carcinoma cells. The success of this hybridization strategy suggests that similar approaches could be applied to 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid to develop next-generation multitarget therapeutics.

Sulfonamide-bearing pyrazolone derivatives have demonstrated exceptional multitarget activity as cholinesterase and carbonic anhydrase inhibitors, with potential applications in Alzheimer's disease and glaucoma treatment [27] [30]. These compounds achieved nanomolar inhibition of both target enzymes (KI values: 18-76 nM for carbonic anhydrase, 7-16 nM for acetylcholinesterase), demonstrating the effectiveness of the multitarget approach. The structural principles from these studies could inform the design of 1-ethyl-5-nitro-1H-pyrazole-3-carboxylic acid hybrids with similar multitarget profiles.